4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a pyrazolo[3,4-d]pyrimidine core with chloro, methyl, and tetrahydro-2H-pyran-2-yl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2,4-dichloro-6-methylpyrimidine under basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced via nucleophilic substitution reactions using tetrahydro-2H-pyran-2-yl halides or alcohols in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Substitution Reactions: The methyl and tetrahydro-2H-pyran-2-yl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of amino, thio, or alkoxy derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing novel pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazoles: Exhibiting a wide range of biological activities such as antioxidant, analgesic, and antimicrobial effects.
Uniqueness
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12Cl2N4O |
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Molecular Weight |
287.14 g/mol |
IUPAC Name |
4,6-dichloro-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H12Cl2N4O/c1-6-8-9(12)14-11(13)15-10(8)17(16-6)7-4-2-3-5-18-7/h7H,2-5H2,1H3 |
InChI Key |
GJHVLSDYBXWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C3CCCCO3 |
Origin of Product |
United States |
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